3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazole ring fused at the [2,3-f] position. Key structural features include:
- Isobutyl group at the N3 position of the purine scaffold.
- Methyl groups at positions 1, 6, and 7, contributing to steric and electronic modulation.
- A dione moiety at positions 2 and 4, common in purine-based bioactive compounds.
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-7(2)6-17-12(19)10-11(16(5)14(17)20)15-13-18(10)8(3)9(4)21-13/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFUUTHFLRLRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The fused heterocyclic ring system significantly influences target selectivity and potency:
Key Observations :
- Oxazole vs. Imidazole/Thiazole : The oxazole ring in the target compound may confer distinct electronic properties compared to imidazole (Compound 5) or thiazole (), affecting receptor binding and metabolic stability.
- Substituent Diversity: The isobutyl group at N3 in the target compound contrasts with the dihydroisoquinoline-butyl chain in Compound 5, suggesting differences in lipophilicity and steric bulk. Methyl groups at positions 1, 6, and 7 may enhance metabolic stability compared to unsubstituted analogs .
Adenosine Receptor Interactions
Purine derivatives often target adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes like inflammation and neurotransmission .
- Compound 5 (): Shows negligible adenosine receptor activity but inhibits PDE4B1 (IC50 = 12 nM) and PDE10A (IC50 = 28 nM), indicating a divergent target profile .
Enzyme Inhibition
- PDE4B/PDE10A Inhibition (): Compound 5’s potent PDE inhibition suggests that N3 alkyl chain length and aromaticity (e.g., dihydroisoquinoline) are critical for enzyme interaction .
Therapeutic Potential and Development Status
- Neurodegenerative Diseases : MAO-B inhibitors () and PDE10A inhibitors () are explored for Parkinson’s and Huntington’s diseases. The target compound’s isobutyl group may enhance blood-brain barrier penetration .
- Inflammation: Adenosine A2A receptor antagonists () are anti-inflammatory candidates. The target compound’s methyl groups could modulate receptor selectivity .
Biological Activity
3-Isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activity. This purine derivative has garnered attention in the fields of medicinal chemistry and pharmacology for its various effects on biological systems.
Chemical Structure and Properties
The molecular formula of 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is , with a molecular weight of 222.24 g/mol. The compound features a unique oxazolo-purine structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.24 g/mol |
| CAS Number | Not explicitly stated in sources |
Antitumor Activity
Recent studies have highlighted the antitumor potential of purine derivatives, including compounds similar to 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. For instance, research on structurally related purines has shown significant cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes involved in purine metabolism. Compounds like xanthine oxidase inhibitors are crucial in managing conditions such as gout and hyperuricemia.
- Mechanism : The inhibition of xanthine oxidase leads to decreased uric acid production. Given the structural characteristics of 3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, it may exhibit similar enzyme inhibitory properties.
Antioxidant Activity
Purines are known to possess antioxidant properties that can mitigate oxidative stress in biological systems. This activity is vital for protecting cells from damage caused by free radicals.
- Research Findings : While specific studies on the antioxidant capacity of this compound are sparse, related purines have demonstrated significant radical scavenging abilities in vitro.
Summary of Research Findings
| Biological Activity | Observations |
|---|---|
| Antitumor | Significant cytotoxicity reported |
| Enzyme Inhibition | Potential xanthine oxidase inhibition |
| Antioxidant | Possible radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
